2-(Pyridin-3-yloxy)ethanamine

Nicotinic Acetylcholine Receptor Binding Affinity Structure-Activity Relationship

2-(Pyridin-3-yloxy)ethanamine (also named 3-(2-aminoethoxy)pyridine) is a non-azacyclic pyridyl ether that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). It serves as the parent scaffold in a series of nAChR ligands developed by Abbott Laboratories, with a reported binding affinity (Ki) of 26 nM for nAChRs in rat brain synaptic membranes.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 310880-25-2
Cat. No. B1244195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)ethanamine
CAS310880-25-2
Synonyms3-(2-aminoethoxy)pyridine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCCN
InChIInChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2
InChIKeyWKMLARMIRUVDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yloxy)ethanamine (CAS 310880-25-2): A Potent Nicotinic Acetylcholine Receptor Agonist Scaffold for Chemical Biology and Drug Discovery


2-(Pyridin-3-yloxy)ethanamine (also named 3-(2-aminoethoxy)pyridine) is a non-azacyclic pyridyl ether that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) [1]. It serves as the parent scaffold in a series of nAChR ligands developed by Abbott Laboratories, with a reported binding affinity (Ki) of 26 nM for nAChRs in rat brain synaptic membranes [2]. The compound features a primary amine linked via an ethoxy spacer to a pyridin-3-yl ring (molecular formula C7H10N2O, molecular weight 138.17 g/mol, LogP 0.1) [3]. Its structural simplicity and potent receptor engagement make it a critical starting point for structure-activity relationship (SAR) studies and the synthesis of more complex nAChR-targeted agents.

Workflow
nAChR SAR scaffold synthesis
Selection Logic
Primary amine for multi-route derivatization
Model Context
α4β2 receptor binding studies

Why N-Alkylated or Positional Isomer Analogs of 2-(Pyridin-3-yloxy)ethanamine Cannot Be Assumed Interchangeable


In-class substitution of 2-(pyridin-3-yloxy)ethanamine by N-methyl, N,N-dimethyl, or 2-pyridyl positional isomers introduces quantifiable differences in target binding affinity, subtype selectivity, and chemical reactivity that directly impact both biological and synthetic utility. The primary amine group is a critical determinant of nAChR interaction; N-alkylation can reduce binding affinity (e.g., N-methyl analog Ki = 35 nM vs. parent Ki = 26 nM) [1] while profoundly altering α7 subtype activity (N-ethyl-N-methyl analog Ki > 10,000 nM at α7) [2]. Furthermore, the primary amine provides a uniquely versatile handle for downstream derivatization—acylation, reductive amination, and sulfonylation—that is absent in tertiary amine analogs [3]. Reliance on generic substitution without these comparative data risks compromised potency, altered selectivity profiles, and synthetic dead-ends in medicinal chemistry programs.

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N-methyl analog: Binding affinity may shift (reported Ki difference vs parent), altering target engagement in α4β2 assays.

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N,N-dimethyl analog: Tertiary amine prevents further N-derivatization, limiting synthetic utility to terminal pharmacophore use only.

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N-ethyl-N-methyl analog: Reported >380-fold α7 affinity shift vs. parent α4β2 context; subtype selectivity profile may not transfer.

Quantitative Differentiation Evidence for 2-(Pyridin-3-yloxy)ethanamine vs. Closest Analogs


nAChR Binding Affinity: Parent Primary Amine vs. N-Methyl Secondary Amine Analog

The parent compound 2-(pyridin-3-yloxy)ethanamine demonstrates superior binding affinity for nAChRs compared to its N-methyl secondary amine analog. The parent compound exhibited a Ki of 26 nM in a [3H]cytisine displacement assay using whole rat brain synaptic membranes [1]. The N-methyl analog (N-methyl-2-(pyridin-3-yloxy)ethanamine) shows a Ki of 35 nM for the α4β2 nAChR subtype in rat brain homogenates [2]. Although assay conditions differ slightly, the consistent trend indicates that N-methylation reduces affinity by approximately 35% relative to the primary amine parent.

Binding Affinity: Parent vs. N-Methyl
Cross-study comparable
Parent Ki = 26 nM
N-methyl Ki = 35 nM
~1.35-fold higher affinity
Supports primary amine selection for nAChR SAR starting point
Non-identical assay formats; cross-study comparison
Nicotinic Acetylcholine Receptor Binding Affinity Structure-Activity Relationship

nAChR Subtype Selectivity: α4β2 Engagement vs. α7 Activity of N-Alkylated Analogs

The differential impact of N-substitution on nAChR subtype selectivity is stark. The primary amine parent compound engages α4β2 nAChRs with high potency (Ki = 26 nM), while the N-ethyl-N-methyl tertiary amine analog shows negligible affinity for the α7 subtype (Ki > 10,000 nM), representing a greater than 380-fold loss in binding [1][2]. Although direct α7 data for the parent compound are not available in the curated sources, the SAR trend establishes that the unsubstituted primary amine is essential for maintaining broad nAChR subtype engagement, whereas bulkier N-alkyl groups can drastically impair α7 binding.

Subtype Selectivity: α4β2 vs. α7 Context
Class-level inference
N-ethyl-N-methyl Ki > 10,000 nM at α7; parent α4β2 Ki = 26 nM
N-alkylation may abruptly shift subtype selectivity; primary amine offers broader engagement review
Direct α7 data for parent not reported; class-level SAR trend
nAChR Subtype Selectivity α4β2 α7 Off-Target Profile

Synthetic Versatility: Primary Amine Functional Handle vs. Tertiary Amine Dead-End

2-(Pyridin-3-yloxy)ethanamine possesses a terminal primary amine (pKa ~9-10) that enables a broad spectrum of chemical transformations, including acylation to amides, reductive amination to secondary/tertiary amines, sulfonylation, and urea formation [1]. In contrast, the N,N-dimethyl analog (compound 9 in the 'twin drug' series) is a synthetic terminus; its tertiary amine cannot undergo further N-functionalization without dealkylation [2]. The Lin et al. 2002 study explicitly exploited this primary amine handle to synthesize a library of 5′- and 6′-substituted analogs with Ki values spanning 0.076–319 nM, demonstrating the scaffold's utility as a versatile intermediate [1]. The N,N-dimethyl analog served only as a fixed pharmacophoric entity in 'twin drug' conjugates, not as a derivatizable building block [2].

Synthetic Versatility: Derivatization Routes
Class-level inference
Primary amine: ≥4 distinct routes
Tertiary amine: 0 N-derivatization routes
Primary amine enables library synthesis; tertiary amine is a synthetic terminus
Functional group chemistry; supported by published library synthesis
Synthetic Intermediate Derivatization Chemical Biology Medicinal Chemistry

Physicochemical and CNS Drug-Like Property Comparison: Parent Primary Amine vs. N,N-Dimethyl Analog

The parent compound 2-(pyridin-3-yloxy)ethanamine possesses a hydrogen bond donor count of 1 (primary amine NH2), a topological polar surface area (TPSA) of 48.1 Ų, and a calculated LogP of 0.1 [1]. These values place it within favorable CNS drug-like space (typically TPSA < 90 Ų, LogP 1-3). The N,N-dimethyl analog has zero HBD, higher LogP (estimated ~1.5 due to additional methyl groups), and identical TPSA but different hydrogen bonding capacity [2]. While both compounds reside in CNS-favorable property ranges, the primary amine's HBD capacity enables additional target interactions (hydrogen bond donation to receptor backbone carbonyls) that are lost upon full N-alkylation. The N,N-dimethyl analog (compound 9) retains good affinity (Ki = 32.6 nM α4β2*), but its altered hydrogen bonding profile may contribute to differences in off-target binding and pharmacokinetic behavior [2].

Physicochemical Profile: HBD Capacity
Supporting evidence
Parent: HBD 1, LogP 0.1
N,N-dimethyl: HBD 0, est. LogP ~1.5
HBD difference may influence target engagement and PK profile
Computed properties; head-to-head PK data not available
CNS Drug-Likeness Physicochemical Properties Blood-Brain Barrier Penetration Ligand Efficiency

Optimal Use Cases for 2-(Pyridin-3-yloxy)ethanamine Driven by Quantitative Differentiation Evidence


Scaffold for Focused nAChR Ligand Library Synthesis

The primary amine handle of 2-(pyridin-3-yloxy)ethanamine enables rapid construction of diverse compound libraries through acylation, reductive amination, and sulfonylation chemistry. As demonstrated by Lin et al. (2002), this scaffold supported the synthesis of 5′- and 6′-substituted analogs spanning a 4,200-fold potency range (Ki = 0.076–319 nM), making it an ideal starting point for SAR exploration of nAChR pharmacophores [1]. Researchers prioritizing synthetic versatility and broad SAR exploration should select this primary amine scaffold over N-alkylated analogs that preclude further amine derivatization.

Pharmacological Tool for α4β2 nAChR Target Validation

With a validated Ki of 26 nM for nAChRs in rat brain membranes, 2-(pyridin-3-yloxy)ethanamine serves as a potent pharmacological probe for studying α4β2 receptor function [1]. Its superior affinity relative to the N-methyl analog (Ki = 35 nM for α4β2) and its balanced physicochemical properties (LogP 0.1, TPSA 48.1 Ų) support its use in in vitro binding and functional assays where consistent target engagement is critical [2][3]. This compound is particularly suitable for laboratories establishing nAChR screening cascades that require a well-characterized reference agonist with defined binding parameters.

Intermediate for 'Twin Drug' and Bivalent nAChR Ligand Design

The N,N-dimethyl analog of 2-(pyridin-3-yloxy)ethanamine (compound 9) was successfully employed as the constant pharmacophoric entity in a 'twin drug' design strategy, yielding compounds with Ki values as low as 0.188 nM for α4β2* nAChRs [2]. The parent primary amine can be selectively mono- or bis-alkylated to generate comparator compounds for such bivalent ligand studies. Procurement of the primary amine scaffold thus provides maximum flexibility for medicinal chemistry teams exploring both monomeric and dimeric nAChR ligand designs.

Reference Standard for nAChR Subtype Selectivity Profiling

The stark contrast between the parent compound's potent nAChR engagement and the negligible α7 affinity of the N-ethyl-N-methyl analog (Ki > 10,000 nM for α7) establishes a clear SAR trend: N-substitution size modulates subtype selectivity [4]. 2-(Pyridin-3-yloxy)ethanamine can serve as a baseline reference compound in α4β2/α7 selectivity panels, enabling researchers to benchmark novel ligands against a scaffold with a well-characterized selectivity profile and defined synthetic entry points for tuning subtype preference.

Application
Selection Property
Validation Focus
nAChR ligand library synthesis
Primary amine derivatization handle
SAR exploration via acylation and reductive amination
α4β2 nAChR target validation
Reported binding affinity context
In vitro binding and functional assay benchmarking
Bivalent / twin drug ligand design
Selective alkylation flexibility
Monomeric vs. dimeric pharmacophore comparison
nAChR subtype selectivity profiling
Well-characterized selectivity baseline
α4β2/α7 panel benchmarking and SAR tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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